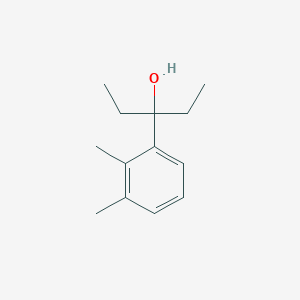
3-(2,3-Dimethylphenyl)-3-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethylphenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a pentanol chain attached to the third carbon of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-3-pentanol typically involves the reaction of 2,3-dimethylbenzyl chloride with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and requires a solvent like diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-(2,3-dimethylphenyl)-3-pentanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 3-(2,3-dimethylphenyl)-3-pentanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 3-(2,3-Dimethylphenyl)-3-pentanone
Reduction: Various alcohol derivatives
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological pathways.
Industry: It is used in the production of fragrances and flavors due to its pleasant aromatic properties.
Wirkmechanismus
The mechanism by which 3-(2,3-Dimethylphenyl)-3-pentanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for alcohol dehydrogenases, leading to the formation of corresponding ketones or aldehydes. These reactions are crucial in metabolic pathways and can influence various physiological processes.
Vergleich Mit ähnlichen Verbindungen
3-(2,3-Dimethylphenyl)-3-pentanone: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
2,3-Dimethylphenol: Another related compound with hydroxyl substitution on the phenyl ring.
2,3-Dimethylphenyl isocyanate: A compound with an isocyanate group attached to the phenyl ring.
Uniqueness: 3-(2,3-Dimethylphenyl)-3-pentanol is unique due to its specific substitution pattern and the presence of a pentanol chain. This structural configuration imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-9-7-8-10(3)11(12)4/h7-9,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWNPNIZJXNAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC(=C1C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866612.png)










